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Compound of Interest

Compound Name:
(2-Carbamoyl-5-

chlorophenyl)boronic acid

Cat. No.: B582302 Get Quote

(2-Carbamoyl-5-chlorophenyl)boronic acid is a bifunctional molecule of significant interest in

medicinal chemistry and drug development.[1][2] As a substituted phenylboronic acid, it serves

as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling,

for the synthesis of complex organic molecules. Its structure contains a chlorine atom, a

carbamoyl (amide) group, and a boronic acid moiety, all of which influence its reactivity and

potential as a pharmacophore.

Precise structural confirmation is paramount for its use in synthesis and drug design. Nuclear

Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing

unambiguous information about the molecular framework.[3] This guide offers a detailed

exploration of the ¹H NMR spectrum of (2-Carbamoyl-5-chlorophenyl)boronic acid, moving

from theoretical principles to practical experimental considerations and in-depth spectral

interpretation.

Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the chemically distinct proton

environments within the molecule. The structure of (2-Carbamoyl-5-chlorophenyl)boronic
acid features three aromatic protons, two amide protons, and two hydroxyl protons on the

boronic acid group. Due to the substitution pattern on the benzene ring, all three aromatic

protons are chemically and magnetically inequivalent.
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Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Data Interpretation: An Analysis of the Predicted
Spectrum
Based on the principles outlined above, the ¹H NMR spectrum of (2-Carbamoyl-5-
chlorophenyl)boronic acid in DMSO-d₆ is predicted to exhibit the signals summarized below.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H₄ 7.8 - 8.0 dd
J(ortho) ≈ 8.2,

J(meta) ≈ 2.4
1H

H₃ 7.6 - 7.8 d J(ortho) ≈ 8.2 1H

H₆ 7.5 - 7.7 d J(meta) ≈ 2.4 1H

-C(O)NH₂ 7.4 - 8.2 (broad) s (broad) N/A 2H

-B(OH)₂ 8.2 - 8.5 (broad) s (broad) N/A 2H

Analysis of Predicted Data:

The aromatic region (7.5 - 8.0 ppm) will contain three distinct signals, confirming the

trisubstituted pattern. [4]* The signal for H₄ is predicted to be the most downfield of the

aromatic protons due to its position ortho to the chloro group and meta to the two electron-

withdrawing groups.

The signal for H₃ is shifted downfield due to the strong deshielding effect of the adjacent

carbamoyl group.

The signal for H₆ is expected at the highest field (lowest ppm) within the aromatic region, as

it is ortho to only the weakly withdrawing boronic acid group.

The broad singlets for the amide and boronic acid protons confirm the presence of these

functional groups. Their integrals (2H each) are crucial for validating the structure.

Advanced Considerations
For a comprehensive analysis, researchers should be aware of several factors:

pH and ¹¹B NMR: The chemical environment of boronic acids is pH-dependent. At higher pH,

the boron atom can transition from a trigonal planar sp² hybridization to a tetrahedral sp³

boronate species, which can affect the ¹H spectrum. [5]For unambiguous characterization of

the boron center itself, ¹¹B NMR spectroscopy is an invaluable complementary technique. [6]
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[7][8]* Concentration Effects: The chemical shifts of the labile -NH₂ and -OH protons are

particularly sensitive to concentration due to changes in intermolecular hydrogen bonding.

[9]Reporting the concentration at which the spectrum was acquired is good practice.

Boroxine Formation: In the absence of water or in non-polar aprotic solvents, three

molecules of a boronic acid can condense to form a six-membered cyclic anhydride called a

boroxine. [10]While unlikely in DMSO-d₆, awareness of this potential side-product is

important for quality control.

Conclusion
The ¹H NMR spectrum provides a detailed fingerprint of (2-Carbamoyl-5-
chlorophenyl)boronic acid. A systematic analysis of chemical shifts, coupling constants, and

signal integrations allows for the unequivocal confirmation of its complex structure. By

understanding the electronic influence of each substituent and employing a validated

experimental protocol, researchers can confidently verify the identity and purity of this important

chemical building block, ensuring the integrity of their subsequent synthetic and drug discovery

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (2-Carbamoyl-5-chlorophenyl)boronic acid | C7H7BClNO3 | CID 53216538 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. calpaclab.com [calpaclab.com]

3. Interpreting | OpenOChem Learn [learn.openochem.org]

4. web.mnstate.edu [web.mnstate.edu]

5. par.nsf.gov [par.nsf.gov]

6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl
Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=05-hmr-02-shift
https://spectrabase.com/spectrum/D3J6M1mRGRD
https://www.benchchem.com/product/b582302?utm_src=pdf-body
https://www.researchgate.net/figure/H-NMR-chemical-shifts-of-aromatic-protons-of-compounds-8-21_tbl1_273138813
https://www.mdpi.com/1420-3049/23/9/2163
https://www.benchchem.com/product/b582302?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/53216538
https://pubchem.ncbi.nlm.nih.gov/compound/53216538
https://www.calpaclab.com/2-carbamoyl-5-chlorophenylboronic-acid-min-96-5-grams/ala-c181114-5g
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/interpreting
https://web.mnstate.edu/jasperse/Chem360/Handouts/Ch%2013%20Handouts%20(all).pdf
https://par.nsf.gov/servlets/purl/10434693
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://pubs.acs.org/doi/abs/10.1021/acs.joc.2c01514
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. researchgate.net [researchgate.net]

9. organicchemistrydata.org [organicchemistrydata.org]

10. chemistry.sdsu.edu [chemistry.sdsu.edu]

To cite this document: BenchChem. [Introduction: The Structural Elucidation of a Key
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582302#1h-nmr-spectrum-of-2-carbamoyl-5-
chlorophenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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